molecular formula C7H9N3O2 B2896375 Methyl 2-amino-5-methylpyrimidine-4-carboxylate CAS No. 2091964-93-9

Methyl 2-amino-5-methylpyrimidine-4-carboxylate

Cat. No.: B2896375
CAS No.: 2091964-93-9
M. Wt: 167.168
InChI Key: KXTROYZNXZFKLY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H9N3O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2-amino-5-methylpyrimidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-5-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and ester groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-Amino-4-methylpyrimidine-5-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

Uniqueness

Methyl 2-amino-5-methylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-amino-5-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-7(8)10-5(4)6(11)12-2/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTROYZNXZFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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